N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
“N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide” is a complex organic compound. It contains an indazole core, which is a bicyclic molecule, consisting of a benzene ring fused to a nitrogen-containing pyrazole ring . Attached to this core are various functional groups: a carboxamide group (-CONH2), a methyl group (-CH3), and a phenyl ring with chlorine and fluorine substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indazole core, followed by the addition of the various functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The presence of electronegative atoms (like nitrogen, fluorine, and chlorine) would likely result in regions of polarity within the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The presence of various functional groups means that it could potentially undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, etc .
Scientific Research Applications
Antitumor Activity : A related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was synthesized and demonstrated to inhibit the proliferation of some cancer cell lines. This suggests a potential application of similar compounds in cancer treatment (Hao et al., 2017).
Brain Penetrant Indazole Carboxamides : N-substituted indazole-5-carboxamides, including a similar compound to the one , were studied as potential drug candidates for treating Parkinson's disease and other neurological disorders. These compounds demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in the brain (Tzvetkov et al., 2017).
Indazole and Indole Carboxamides as MAO-B Inhibitors : The study of indazole- and indole-carboxamides revealed highly potent, selective, competitive, and reversible inhibitors of MAO-B. This includes derivatives similar to N-(3-chloro-2-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide, suggesting their potential use in pharmacological applications, particularly in the treatment of neurological conditions (Tzvetkov et al., 2014).
Antiproliferative Activity : Several N-phenyl-1H-indazole-1-carboxamides were synthesized and showed in vitro antiproliferative activity against a variety of cancer cell lines. This indicates the potential application of these compounds in cancer therapy (Maggio et al., 2011).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by F6411-4389. Once the targets are identified, it would be possible to map out the biochemical pathways involved .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c1-20-12-8-3-2-5-9(12)14(19-20)15(21)18-11-7-4-6-10(16)13(11)17/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUXGFZKZFCZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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